3,4-dihydro-2H-1lambda6,2-thiazine-1,1-dione
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Overview
Description
3,4-dihydro-2H-1lambda6,2-thiazine-1,1-dione is a heterocyclic organic compound characterized by a thiazine ring with two carbonyl groups. . It is a significant compound in the field of medicinal chemistry due to its diverse biological activities.
Mechanism of Action
Mode of Action
One study suggests that a related compound causes a loss in the mitochondrial membrane potential, accompanied by the activation of caspase-9 and -3, which cleave parp-1 . It also activates caspase-8, which is involved in the extrinsic apoptotic pathway .
Biochemical Pathways
The compound’s impact on mitochondrial function suggests it may influence pathways related to apoptosis .
Result of Action
A related compound has been shown to cause a loss in the mitochondrial membrane potential, suggesting it may induce apoptosis .
Biochemical Analysis
Biochemical Properties
3,4-dihydro-2H-1lambda6,2-thiazine-1,1-dione plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their function and activity. For instance, this compound has been shown to inhibit certain enzymes, thereby modulating metabolic pathways. The interaction between this compound and these biomolecules is often characterized by binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, this compound has been observed to affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth, differentiation, and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where the compound’s efficacy or toxicity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis. Additionally, this compound can affect the synthesis and degradation of other biomolecules, such as lipids and nucleotides .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA or nuclear proteins, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1lambda6,2-thiazine-1,1-dione typically involves the cyclization of cysteine or its derivatives with carbonyl compounds. One common method is the reaction of cysteine with glyoxylic acid under acidic conditions to form the thiazolidine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-1lambda6,2-thiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
3,4-dihydro-2H-1lambda6,2-thiazine-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antidiabetic, anti-inflammatory, and anticancer agent.
Industry: Used in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: A similar compound with a benzene ring fused to the thiazine ring.
3,6-dihydro-2H-1lambda6,2-thiazine-1,1-dione: Another thiazine derivative with different substitution patterns
Uniqueness
3,4-dihydro-2H-1lambda6,2-thiazine-1,1-dione is unique due to its specific ring structure and the presence of two carbonyl groups, which confer distinct chemical reactivity and biological activity compared to other thiazine derivatives .
Properties
CAS No. |
521964-61-4 |
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Molecular Formula |
C4H7NO2S |
Molecular Weight |
133.17 g/mol |
IUPAC Name |
3,4-dihydro-2H-thiazine 1,1-dioxide |
InChI |
InChI=1S/C4H7NO2S/c6-8(7)4-2-1-3-5-8/h2,4-5H,1,3H2 |
InChI Key |
AWNXEELHEWXRTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNS(=O)(=O)C=C1 |
Purity |
95 |
Origin of Product |
United States |
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